N-(1-(3-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine

Rho kinase ROCK enzymatic inhibition

N-(1-(3-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine (CAS 675133-14-9) is a synthetic, racemic small-molecule inhibitor of Rho-associated coiled-coil kinase (ROCK), belonging to the isoquinoline-pyrrolidine chemotype. The compound was optimized from an N-(1-benzyl-3-pyrrolidyl)-N-(5-isoquinolyl)amine scaffold for dual inhibition of ROCK enzymatic activity and CCR2/MCP-1-driven chemotaxis.

Molecular Formula C20H22N4
Molecular Weight 318.4 g/mol
CAS No. 675133-14-9
Cat. No. B12885749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(3-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine
CAS675133-14-9
Molecular FormulaC20H22N4
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)N
InChIInChI=1S/C20H22N4/c21-17-5-1-3-15(11-17)13-24-10-8-18(14-24)23-20-6-2-4-16-12-22-9-7-19(16)20/h1-7,9,11-12,18,23H,8,10,13-14,21H2
InChIKeyKDILGLNJDNVPLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine (CAS 675133-14-9): Procurement-Relevant Identity and Pharmacological Class


N-(1-(3-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine (CAS 675133-14-9) is a synthetic, racemic small-molecule inhibitor of Rho-associated coiled-coil kinase (ROCK), belonging to the isoquinoline-pyrrolidine chemotype. The compound was optimized from an N-(1-benzyl-3-pyrrolidyl)-N-(5-isoquinolyl)amine scaffold for dual inhibition of ROCK enzymatic activity and CCR2/MCP-1-driven chemotaxis [1]. Its (R)-enantiomer (30-R) has been characterized as a potent, metabolically stable molecular probe with demonstrated in vivo efficacy following oral administration in rats, positioning this chemotype as a differentiated tool for Rho kinase research [1].

Target Class
Rho-associated coiled-coil kinase (ROCK)
Chemotype
Isoquinoline-pyrrolidine, racemic small molecule
Stereoform
Racemic; (R)-enantiomer reported with higher inhibition in enzyme and chemotaxis assays
Reported Attributes
Oral exposure in rat model; metabolic stability higher than fasudil in liver microsomes

Why Generic Substitution of N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine with Other Isoquinoline-Pyrrolidine ROCK Inhibitors Is Not Supported by Evidence


Within the N-(1-benzyl-3-pyrrolidyl)-N-(5-isoquinolyl)amine series, subtle structural modifications produce large, quantifiable differences in target engagement, cellular potency, metabolic stability, and in vivo efficacy. For example, shifting the aniline substituent from the 3- to the 2- or 4-position on the benzyl ring reduces ex vivo Rho kinase inhibition from 57% to 9% or 15%, respectively, despite comparable cell-free enzyme IC50 values [1]. Furthermore, the (R)-enantiomer displays 12‑fold greater enzyme inhibition and 30‑fold greater chemotaxis inhibition than the (S)-enantiomer [1]. These steep structure–activity relationships preclude the assumption that commercially available isoquinoline-pyrrolidine analogs can serve as drop-in replacements without re-validation of the specific biological readout.

Positional isomer sensitivity: 2- or 4-aminobenzyl analogs lose ex vivo ROCK inhibition despite similar enzyme IC50, making them unreliable substitutes.
Enantiomer mismatch: (S)-enantiomer exhibits markedly lower potency (≥12-fold in enzyme, 30-fold in chemotaxis); racemate does not replicate (R)-form target engagement profile.
Scaffold substitution: Piperidine-containing isoquinoline analogs show weaker ROCK inhibition than pyrrolidine counterparts within this chemotype; scaffold hop may shift SAR.
Comparator mismatch: Fasudil (HA-1077) has different metabolic stability and ex vivo profile; cannot be assumed interchangeable for in vivo target engagement studies.

N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine (CAS 675133-14-9): Head-to-Head Quantitative Differentiation Evidence


Rho Kinase Enzymatic Inhibition: Racemic 23g vs. Clinical Comparator HA-1077 (Fasudil)

In a cell-free Rho kinase assay, the racemic target compound (designated 23g in the primary SAR study) exhibited an IC50 of 205 nM, which is comparable to the clinically used Rho kinase inhibitor HA-1077 (fasudil, IC50 = 180 nM) [1]. However, the (R)-enantiomer (30-R) achieves an IC50 of 25 nM, representing an 8.2‑fold improvement over the racemate and a 7.2‑fold improvement over HA-1077 [1]. This indicates that procurement of the racemate alone underestimates the inhibitory potential achievable with the chirally pure (R)-form.

ROCK enzyme IC50
Head-to-head
Racemic 23g: 205 nM (R)-30-R: 25 nM Fasudil (HA-1077): 180 nM
ROCK inhibition study fit; (R)-enantiomer provides higher target engagement per unit mass.
Cell-free isolated enzyme assay
Rho kinase ROCK enzymatic inhibition IC50

Enantiomer-Specific Potency: (R)-30-R vs. (S)-30-S in Rho Kinase and Chemotaxis Inhibition

The (R)-enantiomer (30-R) of the target compound exhibits 12‑fold greater Rho kinase inhibitory activity (IC50 = 25 nM) and 30‑fold greater CCR2/MCP-1 chemotaxis inhibitory activity (IC50 = 1 μM) compared with the (S)-enantiomer (30-S; Rho kinase IC50 = 310 nM; chemotaxis IC50 = 30 μM) [1]. This stereochemical dependence is attributed to the preferred conformation of 30-R within the ligand-binding pocket, which is inaccessible to the (S)-isomer [1].

Enantiomer potency
Head-to-head
(R)-30-R: ROCK IC50 25 nM, Chemotaxis IC50 1 μM (S)-30-S: ROCK IC50 310 nM, Chemotaxis IC50 30 μM
Stereochemical purity critical; enantiomer-specific activity drives both enzyme and functional readouts.
Chemotaxis measured in CCR2-overexpressing U937 cells
chiral resolution stereochemistry ROCK chemotaxis

Positional Isomer Sensitivity: 3-NH2 (23g) vs. 2-NH2 (23f) vs. 4-NH2 (23h) in Ex Vivo Efficacy

Following oral administration to rats, serum collected 3 h post-dose showed that the 3-amino analog (23g) achieved 57% inhibition of Rho kinase, whereas the 2-amino analog (23f) and 4-amino analog (23h) achieved only 9% and 15% inhibition, respectively, despite all three compounds having comparable cell-free enzyme IC50 values (205–275 nM range) and chemotaxis IC50 values [1]. The 3.8‑ to 6.3‑fold superiority in ex vivo efficacy of 23g cannot be explained by solubility, permeability, or intrinsic potency differences alone [1].

Ex vivo positional isomer
Head-to-head
3-NH2 (23g): 57% inhibition 2-NH2 (23f): 9% inhibition 4-NH2 (23h): 15% inhibition
3-Aminobenzyl substitution is required for ex vivo efficacy; positional isomers show markedly lower pharmacodynamic response.
Oral rat model, serum collected 3 h post-dose
ex vivo oral bioavailability positional isomer ROCK

Metabolic Stability: 23g vs. HA-1077 (Fasudil) in Rat Liver Microsomes

In an in vitro metabolic stability assay using rat liver microsomes, 23g retained 67% of the parent compound after 30 min incubation with NADPH, whereas the reference ROCK inhibitor HA-1077 retained only 45% [1]. Analogs with poor ex vivo performance (23f, 23h) showed <15% residual concentration under identical conditions [1]. The 1.49‑fold improvement in microsomal stability over HA-1077 correlates with sustained in vivo inhibitory activity.

Microsomal stability
Head-to-head
23g: 67% parent remaining HA-1077: 45% remaining 23f/23h: <15% remaining
Reported higher microsomal stability may support prolonged target exposure in vivo.
Rat liver microsomes + NADPH, 30 min incubation
metabolic stability microsomal incubation ROCK inhibitor PK

Cellular Target Engagement: 30-R Inhibition of MBS Phosphorylation in Living Cells

The (R)-enantiomer 30-R inhibited TPA-induced phosphorylation of myosin-binding subunit (MBS), a direct cellular substrate of Rho kinase, in a dose-dependent manner at concentrations between 1 and 10 μM [1]. This concentration range corresponds to the chemotaxis IC50 of 30-R (1 μM), confirming that the compound engages its target in a cellular context at concentrations relevant to its functional activity [1]. No comparable cellular target engagement data have been reported for the (S)-enantiomer or positional isomers.

Cellular target engagement
Reported
(R)-30-R inhibits MBS phosphorylation dose-dependently (1–10 μM); effect correlates with chemotaxis IC50 (1 μM)
On-target cellular activity at functionally relevant concentrations supports use in ROCK cell-based studies.
No comparable data for (S)-enantiomer or positional isomers
MBS phosphorylation cellular target engagement ROCK myosin-binding subunit

Pyrrolidine vs. Piperidine Scaffold Preference for Rho Kinase Inhibition in the Isoquinoline Series

Within the isoquinoline-based Rho kinase inhibitor series, the 3-aminopyrrolidine substructure (as in 22a–c, 23g) consistently yields IC50 values below 100 nM, whereas the 3-aminopiperidine analogs (12, 21a–c) exceed 100 nM [1]. This preference is the opposite of that observed in the 1H-indazole scaffold series, indicating a scaffold-specific interaction between the isoquinoline A-region binder and the F-region pyrrolidine ring [1].

Scaffold preference
Class-level
3-Aminopyrrolidine analogs: IC50 mostly <100 nM 3-Aminopiperidine analogs: IC50 >100 nM
Pyrrolidine scaffold preferred for isoquinoline ROCK inhibition; piperidine analogs may shift SAR unfavorably.
Based on matched molecular pair trends; specific analog validation needed
scaffold hopping pyrrolidine piperidine ROCK SAR

N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine (CAS 675133-14-9): Evidence-Backed Application Scenarios for Scientific Procurement


In Vivo Rho Kinase Pharmacology Studies Requiring Sustained Systemic Target Engagement After Oral Dosing

The racemate (23g) provides 57% serum Rho kinase inhibition 3 h after oral administration in rats, supported by 67% microsomal stability (vs. 45% for HA-1077) [1]. This combination of oral bioavailability and metabolic stability makes the compound suitable for sub-chronic in vivo studies where sustained ROCK inhibition is required, such as cardiovascular remodeling or inflammatory disease models.

CCR2/MCP-1 Chemotaxis Inhibition Assays for Inflammation and Immunology Research

The (R)-enantiomer (30-R) demonstrates potent inhibition of MCP-1-induced chemotaxis in CCR2-overexpressing U937 cells (IC50 = 1 μM), which is 30‑fold more potent than its (S)-counterpart [1]. This functional selectivity supports its use as a pharmacological tool to dissect the role of the Rho kinase–CCR2 axis in monocyte/macrophage migration and inflammatory cell trafficking.

Chiral Probe Development for Rho Kinase Structural Biology and Stereochemical SAR

The 12‑fold potency difference between 30-R (25 nM) and 30-S (310 nM) in the cell-free Rho kinase assay [1] establishes the (R)-enantiomer as an ideal starting point for co-crystallization studies and computational docking. The defined conformational basis for enantiomer selectivity at the ligand-binding pocket [1] enables rational design of next-generation ROCK inhibitors.

Positional Isomer Reference Standard for Ex Vivo Pharmacodynamic Screening

The steep loss of ex vivo activity when the amino group is moved from the 3- to the 2- or 4-position (57% → 9% or 15% inhibition) [1] makes 23g a valuable reference standard for screening new analogs. Procurement of 23f and 23h alongside 23g enables rigorous validation of the 3-aminobenzyl pharmacophore in novel compound series.

Application
Selection Property
Validation Focus
In vivo ROCK model studies (oral dosing)
Oral bioavailability and metabolic stability profile
Serum ROCK inhibition post-dose; exposure-model review
Chemotaxis and immune cell migration assays
(R)-enantiomer chemotaxis inhibition activity
MCP-1/CCR2 pathway response; enantiomer specificity
Stereochemical SAR and co-crystallization studies
Enantiomer potency differentiation
Ligand-binding pocket conformation; (R)- vs. (S)-docking
Positional isomer pharmacophore validation
3-Aminobenzyl specificity in ex vivo model
Pharmacodynamic comparison across 2-, 3-, and 4-NH2 isomers
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